molecular formula C14H16N2O2 B2483139 N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide CAS No. 312504-24-8

N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide

Cat. No.: B2483139
CAS No.: 312504-24-8
M. Wt: 244.294
InChI Key: FQUXKACRHUHDBX-UHFFFAOYSA-N
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Description

N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide is a chemical compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes a quinoline moiety linked to an acetamide group through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide typically involves the reaction of 2-methyl-8-quinolinol with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-methylquinolin-8-yl acetate: Similar structure but lacks the ethoxy bridge.

    8-hydroxyquinoline: A simpler structure with a hydroxyl group instead of the ethoxy and acetamide groups.

    Quinoline N-oxide: An oxidized form of quinoline with different reactivity.

Uniqueness

N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide is unique due to its combination of a quinoline moiety with an acetamide group, providing distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-methylquinolin-8-yl)oxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-6-7-12-4-3-5-13(14(12)16-10)18-9-8-15-11(2)17/h3-7H,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUXKACRHUHDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCNC(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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